molecular formula C20H16FN3OS B2945739 2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105240-12-7

2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2945739
CAS No.: 1105240-12-7
M. Wt: 365.43
InChI Key: OAQPKAVYVFWAPY-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a (3-methoxybenzyl)thio moiety. The 3-methoxy group on the benzyl ring may improve solubility compared to non-polar substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQPKAVYVFWAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction using a fluorinated aromatic compound.

    Attachment of the (3-methoxybenzyl)thio group: This is usually done through a thiolation reaction, where a thiol group is introduced to the molecule.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the aromatic rings or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents (Position) Molecular Weight Notable Properties/Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-Fluorophenyl), 4-[(3-methoxybenzyl)thio] Not provided Likely kinase/COX modulation (inferred) -
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2-(4-Fluorophenyl), 4-Cl 247.66 Building block; Cl enhances reactivity
Compound 13 () Pyrazolo[1,5-a]pyrazine 2-(4-Chlorophenyl), 4-sulfanylacetamide Not provided Sulfanyl group for ligand interactions
Compound 9 () Pyrazolo[1,5-a]pyrimidine 2-(Fluorophenylmethylpiperazine) Not provided PI3Kδ inhibitor (88% yield)
Tricyclic COX-2 Inhibitor () Pyrazolo[1,5-a]pyrimidine 3-(4-Fluorophenyl), 6,7-dimethyl, sulfonylphenyl Not provided COX-2 selectivity; improved safety
Key Observations:

Core Heterocycle :

  • Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine cores have additional nitrogen atoms, altering electronic properties and binding affinity. Pyrazine cores may offer distinct steric and electronic profiles for target engagement .
  • Triazolo[4,3-a]pyrazine derivatives () exhibit different ring systems but share fluorine and sulfur substituents, emphasizing the role of these groups in bioactivity .

Substituent Effects: Fluorine: Present in all compared compounds, fluorine enhances metabolic stability and electronegativity. In PI3Kδ inhibitors (), fluorine improves potency and selectivity . Thioether vs. Methoxy Group: The 3-methoxybenzyl group in the target compound likely improves solubility relative to non-polar substituents (e.g., methyl or trifluoromethyl in ) .

Biological Activity

2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including antimicrobial, anticancer, and enzyme inhibition properties.

PropertyValue
Molecular FormulaC16H16FN3OS
Molecular Weight345.37 g/mol
IUPAC NameThis compound
InChI KeyNot available

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibited significant inhibition against various bacterial strains.

In Vitro Studies

In vitro tests have shown that this compound can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 0.5 to 2.0 μg/mL, indicating potent antimicrobial activity comparable to established antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with promising results for compounds similar to this compound.

Case Studies

  • MCF-7 Breast Cancer Cells : In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. The compound appears to interfere with signaling pathways involving p53 and NF-κB, leading to increased apoptosis and reduced cell viability .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases.

Cholinesterase Inhibition

Recent research indicates that derivatives similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment. The IC50 values for AChE inhibition were found to be around 0.5 μM .

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